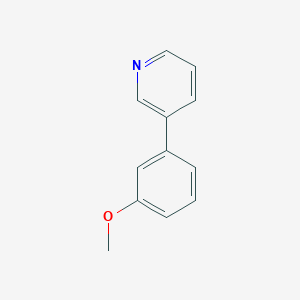

3-(3-Methoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBOAQSKBNNHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399710 | |

| Record name | 3-(3-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-67-5 | |

| Record name | 3-(3-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methoxyphenyl)pyridine physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyphenyl)pyridine

Introduction

This compound is a bi-aryl heterocyclic compound featuring a pyridine ring linked to a methoxyphenyl group at the 3-position. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. As an analogue of various biologically active compounds, it serves as a crucial intermediate and a foundational scaffold for the synthesis of novel molecules with potential therapeutic applications.[1] The unique arrangement of its aromatic systems and the presence of a basic nitrogen atom and an ether linkage bestow upon it a specific set of physicochemical properties that are critical for its application in drug design, synthesis, and formulation.

Understanding these core properties is not merely an academic exercise; it is the cornerstone of rational drug development. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound, offering field-proven insights and methodologies for its analysis and handling.

Core Physicochemical & Structural Properties

The fundamental identity and physical nature of a compound are defined by its core properties. For this compound, these have been determined through a combination of experimental measurements and predictive modeling.

Structural and Molecular Data

The molecule consists of a pyridine ring substituted at the 3-position with a phenyl ring, which is itself substituted at its 3-position (meta) with a methoxy group (-OCH₃).

Caption: Key structural features of this compound.

Summary of Physicochemical Properties

The following table summarizes the key quantitative data for this compound. These values are essential for planning synthetic reactions, purification processes, and formulation studies.

| Property | Value | Source |

| CAS Number | 4373-67-5 | [2] |

| Molecular Formula | C₁₂H₁₁NO | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 119-120 °C | [2] |

| Boiling Point | 97-105 °C (at 0.05 Torr) | [2] |

| Density (Predicted) | 1.077 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.62 ± 0.11 | [2] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is a critical step in any research workflow. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, typically in the range of 7.0-8.8 ppm. The methoxy group protons will appear as a sharp singlet, integrating to three protons, around 3.8 ppm. The specific splitting patterns (coupling) of the aromatic protons provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals corresponding to each carbon atom in the molecule. The carbon of the methoxy group is expected around 55 ppm, while the aromatic carbons will resonate in the 110-160 ppm region.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to support structural assignment.

-

Rationale: In electron ionization (EI) mode, the primary peak of interest would be the molecular ion (M⁺) at an m/z value corresponding to the molecular weight (185.22). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₂H₁₁NO) with high accuracy. For related pyridine compounds, GC-MS data is often available in public databases.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of a compound. The choice of method is dictated by the molecule's polarity.

-

Causality behind Method Choice: Given its aromatic nature and moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the most suitable technique.[6] A C18 (octadecyl) stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a mobile phase of acetonitrile and water allows for efficient elution. The addition of an acid like formic or phosphoric acid to the mobile phase is crucial; it protonates the basic pyridine nitrogen, ensuring a consistent ionization state and leading to sharp, symmetrical peaks.[6][7]

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol describes a self-validating system for the routine purity analysis of this compound.

Caption: Standard workflow for purity analysis via RP-HPLC.

Step-by-Step Methodology

-

Instrumentation and Columns:

-

Reagents and Solutions:

-

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

-

Diluent: 50:50 (v/v) Acetonitrile:Water.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Elution: Isocratic, 60% Mobile Phase B.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10.0 mL of Diluent to achieve a final concentration of 1 mg/mL.

-

Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

-

Solubility & Lipophilicity

Solubility Profile

As a crystalline solid with significant aromatic character, this compound exhibits low solubility in aqueous media.[1] However, it demonstrates moderate to high solubility in common organic solvents such as ethanol, methanol, and dichloromethane.[1] This profile is typical for drug-like molecules and is a key consideration for solvent selection during synthesis, purification, and formulation.

The solubility is pH-dependent due to the basic pyridine nitrogen (predicted pKa ≈ 4.62).[2] In acidic conditions (pH < 4), the nitrogen atom becomes protonated, forming a pyridinium salt. This salt form is significantly more water-soluble than the neutral free base. This property is often exploited in drug development to create aqueous formulations of basic compounds.

Lipophilicity (LogP)

Reactivity and Stability

-

Reactivity: The molecule possesses two primary sites of reactivity.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts.[1] It also serves as the coordination site for metal catalysts.

-

Aromatic Rings: Both the pyridine and phenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction. The methoxy group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic substitution. The molecule is also a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which are commonly used to build more complex molecular architectures.[1][10]

-

-

Stability: this compound is a stable compound under standard laboratory conditions. It should be stored in a well-sealed container at room temperature, protected from light and moisture, to prevent degradation.[2] The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr).

Conclusion

This compound is a stable, crystalline solid with physicochemical properties that make it a valuable building block in medicinal chemistry. Its moderate lipophilicity, pH-dependent solubility, and well-defined reactive sites provide a versatile platform for synthetic elaboration. The analytical methodologies outlined in this guide, particularly RP-HPLC, offer a robust framework for ensuring the identity and purity required for rigorous scientific research and drug development endeavors. A thorough understanding of these foundational properties is indispensable for any scientist working with this compound or its derivatives.

References

- 1. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]

- 2. 4373-67-5 CAS MSDS (3-(3-METHOXY-PHENYL)-PYRIDINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(3-Methoxyphenyl)pyridine | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. helixchrom.com [helixchrom.com]

- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to 3-(3-Methoxyphenyl)pyridine

Introduction: The Structural Significance of 3-(3-Methoxyphenyl)pyridine

In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance. They form the core of numerous pharmaceuticals and functional materials due to their unique electronic properties and ability to participate in hydrogen bonding.[1] this compound, a molecule featuring a pyridine ring linked to a methoxy-substituted phenyl group, represents a key building block in the synthesis of more complex molecules. Its structural characterization is the foundational first step in any research and development endeavor.

This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. Moving beyond a simple repository of data, this document explains the causal relationships between the molecule's structure and its spectral output. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into data acquisition, interpretation, and structural validation. This guide is designed to equip researchers with the necessary knowledge to confidently identify and characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR, supplemented by 2D techniques, provide an unambiguous map of its structure.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum reveals the chemical environment and connectivity of every proton in the molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring causes significant deshielding of its adjacent protons, shifting them downfield (to higher ppm values) compared to typical benzene protons.[2] Conversely, the methoxy (-OCH₃) group on the phenyl ring is an electron-donating group, which increases electron density at the ortho and para positions, causing an upfield shift (to lower ppm values) for those protons.[3]

Predicted & Reported Proton Assignments:

| Proton(s) | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Rationale |

| H-2' | 8.70 - 8.85 | d or dd | ~2.0, 0.5 | Most deshielded proton, ortho to pyridine N. |

| H-6' | 8.50 - 8.65 | dd | ~4.8, 1.5 | Ortho to pyridine N, coupled to H-5'. |

| H-4' | 7.80 - 7.95 | dt or ddd | ~8.0, 2.0 | Para to pyridine N, coupled to H-5' and H-2'. |

| H-5' | 7.35 - 7.50 | ddd | ~8.0, 4.8, 0.5 | Meta to pyridine N, complex coupling. |

| H-5 | 7.30 - 7.45 | t | ~8.0 | Triplet from coupling to H-4 and H-6. |

| H-2 | 7.15 - 7.25 | t or m | ~2.0 | Close to the pyridine ring, singlet-like or narrow triplet. |

| H-6 | 7.10 - 7.20 | ddd or m | ~7.6, 1.5, 1.0 | Ortho to the methoxy group and coupled to H-5. |

| H-4 | 6.90 - 7.05 | ddd or m | ~8.2, 2.6, 1.0 | Ortho to the methoxy group and coupled to H-5. |

| -OCH₃ | 3.80 - 3.90 | s | N/A | Characteristic singlet for a methoxy group. |

Note: The assignments for the pyridine ring are based on established patterns for 3-substituted pyridines, and the methoxyphenyl ring assignments are based on data for analogous compounds like 2-(3-methoxyphenyl)pyridine.[4]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the electronic environment of each carbon atom. Similar to ¹H NMR, the pyridine carbons are shifted downfield due to the electronegative nitrogen. The methoxy-substituted carbon (C-3) will be significantly downfield, while the methoxy carbon (-OCH₃) will appear in the typical aliphatic region.

Predicted & Reported Carbon Assignments:

| Carbon | Predicted Chemical Shift (δ) Range (ppm) | Rationale |

| C-3 (ipso-C) | 159.5 - 160.5 | Quaternary carbon attached to the electron-donating -OCH₃ group.[4] |

| C-2' | 148.0 - 150.0 | Deshielded carbon ortho to pyridine N. |

| C-6' | 147.0 - 149.0 | Deshielded carbon ortho to pyridine N. |

| C-3' (ipso-C) | 138.0 - 141.0 | Quaternary carbon of the pyridine ring attached to the phenyl ring.[4] |

| C-1 (ipso-C) | 134.0 - 136.0 | Quaternary carbon of the phenyl ring attached to the pyridine ring. |

| C-4' | 132.0 - 134.0 | Para to the pyridine N. |

| C-5 | 129.0 - 130.5 | Phenyl carbon meta to the -OCH₃ group.[4] |

| C-5' | 123.0 - 124.5 | Meta to the pyridine N. |

| C-6 | 119.0 - 120.5 | Phenyl carbon ortho to the -OCH₃ group (shielded).[4] |

| C-4 | 114.5 - 116.0 | Phenyl carbon para to the -OCH₃ group (shielded). |

| C-2 | 112.0 - 113.5 | Phenyl carbon ortho to the -OCH₃ group (shielded).[4] |

| -OCH₃ | 55.0 - 56.0 | Aliphatic carbon of the methoxy group.[4] |

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with proper sample preparation and defined acquisition parameters.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1.5-2.0 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024-4096 scans (due to lower natural abundance of ¹³C).

-

Relaxation Delay: 2.0 seconds.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire gCOSY, gHSQC, and gHMBC spectra using standard instrument parameters.[3] HMBC is particularly crucial for assigning quaternary carbons by observing correlations between protons and carbons that are two or three bonds away.[3]

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of Key Vibrational Bands

For this compound, the key diagnostic peaks arise from the aromatic rings and the aryl ether linkage. Aryl alkyl ethers are characterized by two distinct C-O stretching bands.[5][6]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of aromatic C-H bonds.[7] |

| ~2835 | Methoxy C-H Stretch | Weak | A characteristic peak for a methoxy group (-OCH₃).[5] |

| 1605 - 1580 | Aromatic C=C & C=N Stretch | Strong-Medium | Indicates the presence of both the pyridine and phenyl rings.[8] |

| 1480 - 1430 | Aromatic C=C & C=N Stretch | Strong-Medium | Further confirmation of the aromatic systems. |

| ~1250 | Asymmetric Ar-O-C Stretch | Strong | Highly diagnostic for the aryl ether functional group.[5][9] |

| ~1040 | Symmetric Ar-O-C Stretch | Strong-Medium | The second diagnostic peak for the aryl ether.[5][9] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can help confirm the substitution patterns on the rings.[7] |

Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization: Key Vibrational Modes

Caption: Key IR vibrational modes for structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[10]

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₁₂H₁₁NO. Its monoisotopic mass is approximately 185.084 Da.[11] In a low-resolution electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) will appear at an m/z (mass-to-charge ratio) of 185. A smaller peak at m/z 186 (the M+1 peak) will also be present due to the natural abundance of the ¹³C isotope.

Fragmentation Analysis

The fragmentation of the molecular ion is not random; it occurs at the weakest bonds or results in the formation of stable ions or neutral species.[12][13]

Predicted Major Fragmentation Pathways:

| m/z | Fragment Ion | Loss | Significance |

| 185 | [C₁₂H₁₁NO]⁺˙ | - | Molecular Ion (M⁺˙) |

| 170 | [C₁₁H₈NO]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. A very common fragmentation for methoxy aromatics. |

| 156 | [C₁₁H₁₀N]⁺ | •CHO | Loss of a formyl radical, another common pathway for methoxybenzenes. |

| 155 | [C₁₂H₉N]⁺˙ | CH₂O | Loss of neutral formaldehyde via rearrangement. |

| 128 | [C₉H₈N]⁺ | •C₂H₃O | Further fragmentation involving the methoxy group and ring cleavage. |

| 78 | [C₅H₄N]⁺ | C₇H₇O | Represents the pyridyl cation resulting from cleavage of the C-C bond between the rings. |

| 77 | [C₆H₅]⁺ | C₆H₆NO | Represents the phenyl cation, though less likely than the pyridyl cation. |

Experimental Protocol: Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet. The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form the positively charged molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization: Primary Fragmentation Pathways

Caption: Predicted EI-MS fragmentation of the molecular ion.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system that confirms the structure of this compound with high confidence.

-

MS provides the starting point: The molecular ion peak at m/z 185 confirms the molecular formula C₁₂H₁₁NO.

-

IR confirms the key functional groups: Strong bands at ~1250 cm⁻¹ and ~1040 cm⁻¹ validate the presence of the aryl ether, while absorptions at ~3050 cm⁻¹ and ~1600 cm⁻¹ confirm the aromatic nature of the molecule.

-

NMR provides the definitive structure:

-

¹H NMR shows the correct number of protons (11) distributed in the aromatic (~7.0-8.8 ppm) and methoxy (~3.8 ppm) regions.

-

The distinct downfield shifts of the pyridine protons confirm the substitution pattern on that ring.

-

¹³C NMR shows the correct number of carbon signals (12), with the characteristic shifts for two aromatic rings and a methoxy group.

-

2D NMR experiments (COSY, HSQC, HMBC) would definitively link every proton to its attached carbon and map the connectivity across the entire C-C and C-N framework, leaving no ambiguity.

-

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry principles. Through the systematic application and interpretation of NMR, IR, and MS, a complete and confident structural assignment is achieved. The data presented in this guide—from chemical shifts and vibrational frequencies to fragmentation patterns—serve as a reliable reference for researchers in drug discovery and chemical synthesis. Understanding this spectroscopic signature is essential for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile scaffold.

References

- 1. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. IR spectrum: Ethers [quimicaorganica.org]

- 7. mdpi.com [mdpi.com]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyphenyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are foundational elements for the design and synthesis of novel therapeutic agents. Among these, the pyridine ring system is particularly prominent, featured in a wide array of FDA-approved drugs due to its unique electronic properties, ability to participate in hydrogen bonding, and favorable pharmacokinetic profile.[1][2] 3-(3-Methoxyphenyl)pyridine, a bi-aryl pyridine derivative, represents a key structural motif and a versatile building block in drug discovery programs.[1] Its utility spans from being a crucial intermediate in the synthesis of complex molecules to forming the core of new chemical entities with potential pharmacological activity.[3][4]

An accurate and thorough understanding of the fundamental physicochemical properties of such an intermediate is paramount. Properties like melting and boiling points are not mere data points; they are critical indicators of purity, identity, and behavior under various processing conditions. For the drug development professional, these values dictate the selection of purification methods, inform reaction conditions, and ensure the reproducibility of synthetic campaigns. This guide provides an in-depth examination of the melting and boiling points of this compound, grounded in authoritative data and presented with the practical insights required for laboratory application.

Section 1: Core Physicochemical Properties

The essential identification and physical constants for this compound are summarized below. These values serve as the benchmark for sample identification and purity assessment in a research and development setting.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| CAS Number | 4373-67-5 | [5] |

| Molecular Formula | C₁₂H₁₁NO | [5][6] |

| Molecular Weight | 185.22 g/mol | [3][5][6] |

| Melting Point | 119-120 °C | [5] |

| Boiling Point | 97-105 °C at 0.05 Torr | [5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Storage | Sealed in dry, Room Temperature | [5] |

Section 2: The Critical Role of Physical Constants in Drug Development

While seemingly basic, the melting and boiling points of a compound provide a wealth of information that is indispensable throughout the drug development pipeline.

Expertise in Interpretation:

-

Indicator of Purity: A pure crystalline solid will typically exhibit a sharp, well-defined melting point, melting completely over a narrow range of 0.5-1.0 °C.[7] The reported melting point of 119-120 °C for this compound suggests a high degree of purity for the reference sample. Conversely, the presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range (e.g., greater than 2 °C).[7] This phenomenon is a rapid and cost-effective tool for preliminary purity assessment.

-

Compound Identification and Verification: In a synthetic workflow, melting point determination serves as a crucial identity check. If a synthesized batch of this compound melts significantly outside the 119-120 °C range, it warrants further investigation by more sophisticated analytical methods like NMR or mass spectrometry.

-

Guidance for Purification: The boiling point is fundamental to purification by distillation. The recorded boiling point of 97-105 °C is at a significantly reduced pressure (0.05 Torr), indicating that the compound is susceptible to decomposition at its atmospheric boiling point. This insight is critical, guiding the scientist to use high-vacuum distillation techniques to purify the compound without degradation.

-

Polymorphism Screening: While not detailed here, different crystalline forms (polymorphs) of a compound can have different melting points. In later-stage drug development, identifying and controlling polymorphism is essential, and melting point analysis is a primary screening tool.

Section 3: Authoritative Protocol for Melting Point Determination

This protocol describes a validated method for accurately determining the melting point range of a solid crystalline sample like this compound using a modern digital melting point apparatus.

Methodology Rationale: The objective is to heat a small, uniform sample slowly and observe the precise temperature range from the onset of melting to complete liquefaction. A slow heating rate is imperative for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.[8]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass with a spatula.

-

Take a capillary tube (sealed at one end) and tap the open end into the powder to collect a small amount of the sample.[9][10]

-

Invert the tube and gently tap the sealed end on a hard surface to pack the powder into a dense column at the bottom. The ideal sample height is 1-2 mm.[7][8] Using too much sample can lead to uneven heating and an artificially broad melting range.[7][8]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set a "ramp rate" or heating rate of approximately 10-15 °C per minute for an initial, rapid determination to find the approximate melting temperature.

-

-

Approximate Determination:

-

Start the heating program and observe the sample. Note the temperature at which the sample begins to melt. This provides a rough estimate.

-

Allow the apparatus to cool sufficiently before proceeding.

-

-

Accurate Determination:

-

Prepare a fresh sample in a new capillary tube. It is critical not to reuse a melted sample as its crystalline structure has been altered.[8][9]

-

Set the starting temperature of the apparatus to about 10-15 °C below the approximate melting point found in the previous step.

-

Set the ramp rate to a slow 1-2 °C per minute. This slow rate is crucial for obtaining an accurate value.[10]

-

-

Data Recording:

-

Carefully observe the sample through the viewing lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.[7]

-

Continue heating and record the temperature (T₂) at which the last solid crystal disappears, and the sample is completely liquid.[7]

-

The melting point is reported as the range T₁ - T₂. For this compound, this should be consistent with the authoritative value of 119-120 °C.

-

For robust validation, repeat the accurate determination with a second fresh sample to ensure consistency.

-

Section 4: Authoritative Protocol for Microscale Boiling Point Determination

Given that this compound has a high boiling point and is likely purified under vacuum, this protocol outlines a microscale method suitable for determining the boiling point of a small liquid sample, which can be adapted for reduced pressure.

Methodology Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] This micro-method observes this equilibrium in a small-scale setup, conserving valuable material.

Experimental Protocol:

-

Apparatus Assembly:

-

Attach a small test tube (e.g., 10x75 mm) to a thermometer using a rubber band or thread. The bottom of the test tube should be aligned with the thermometer bulb.[9]

-

Add approximately 0.5 mL of the liquid sample to the test tube.

-

Take a standard melting point capillary tube and seal one end in a flame. Place this small, sealed tube (now a "bell") into the test tube with its open end down.[9]

-

-

Heating:

-

Observation and Data Recording:

-

As the temperature rises, air trapped in the bell will expand and slowly bubble out.

-

As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the bell. This indicates the vapor pressure of the liquid is overcoming the external pressure.

-

Continue heating slightly (2-3 °C) above this point to ensure the bell is filled with the sample's vapor.

-

Turn off the heat and allow the oil bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary bell. This is the point where the external pressure equals the vapor pressure of the liquid.

-

Record this temperature. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[7][9]

-

Section 5: Sample Characterization Workflow

The following diagram illustrates a standard laboratory workflow for the characterization of a newly synthesized or received batch of this compound, emphasizing the role of physical constant determination.

Caption: Workflow for sample validation and characterization.

Section 6: Safety and Handling

As a pyridine derivative, this compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11][12][13]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12][13]

-

Handling: Avoid contact with skin and eyes.[11] Do not breathe dust.[12] After handling, wash hands thoroughly.[12]

-

Storage: Keep the container tightly closed and store it in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[5][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.

Conclusion

The melting and boiling points of this compound are foundational data points that transcend simple characterization. They are integral to ensuring the quality, purity, and successful application of this important building block in research and drug development. The value of 119-120 °C for its melting point serves as a reliable benchmark for purity, while its boiling point under reduced pressure dictates appropriate purification strategies. By employing the authoritative protocols detailed in this guide, scientists can confidently verify their materials, ensuring the integrity and reproducibility of their complex synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]

- 4. Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents [pharmacia.pensoft.net]

- 5. 4373-67-5 CAS MSDS (3-(3-METHOXY-PHENYL)-PYRIDINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 10. youtube.com [youtube.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to Quantum Chemical Calculations for 3-(3-Methoxyphenyl)pyridine: From Molecular Properties to Drug Discovery Insights

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 3-(3-Methoxyphenyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings, present a detailed computational protocol using Density Functional Theory (DFT), and analyze the resulting molecular and electronic properties. The primary objective is to bridge the gap between theoretical calculations and practical applications in drug development, offering researchers and scientists a robust framework for leveraging computational chemistry to accelerate the discovery of novel therapeutics.[1][2][3]

Introduction: The Significance of Pyridine Scaffolds and Computational Scrutiny

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Their prevalence is due to their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, and their favorable pharmacokinetic properties. This compound, with its bi-aryl structure and methoxy substitution, presents an intriguing candidate for drug design, potentially targeting a range of biological systems.[5]

Understanding the intrinsic properties of such molecules at an electronic level is paramount for rational drug design.[6][7] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for this purpose.[8] DFT allows for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties, offering insights that are often difficult or costly to obtain through experimental means alone.[9] This guide will demonstrate how to apply these powerful computational methods to this compound to unlock data-driven insights for drug discovery.

Theoretical Framework: Why Density Functional Theory?

For a molecule like this compound, we require a computational method that balances accuracy with computational cost.

-

Hartree-Fock (HF) Theory: While a foundational ab initio method, HF neglects electron correlation, a crucial factor in accurately describing molecular properties.

-

Post-HF Methods (e.g., MP2, CCSD(T)): These methods offer higher accuracy by including electron correlation but are computationally very expensive, making them less practical for routine calculations on drug-like molecules.

-

Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative. It incorporates electron correlation through an exchange-correlation functional, providing accuracy comparable to post-HF methods for many applications but at a significantly lower computational cost.[8] Its efficiency has made it the workhorse for computational chemistry in materials science and drug discovery.[10][8]

Our Choice of Method: We will employ DFT for all calculations. Specifically, we select the B3LYP functional , a hybrid functional that has consistently demonstrated high accuracy for a wide range of organic molecules.[9][11] To describe the electron distribution, we will use the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) is vital for accurately modeling lone pairs and non-covalent interactions, while polarization functions (d,p) allow for greater flexibility in describing bond shapes, which is critical for a molecule with multiple aromatic rings.[9]

Computational Methodology: A Step-by-Step Protocol

This protocol outlines the workflow for performing a comprehensive quantum chemical analysis of this compound.

Mandatory Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Step 1: Initial Structure Generation

-

Use a molecular builder (e.g., Avogadro, ChemDraw) to construct the 3D structure of this compound.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol).

Step 2: Geometry Optimization

-

Objective: To find the lowest energy (most stable) conformation of the molecule on the potential energy surface.

-

Input Parameters:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: Opt (Optimization) and Freq (Frequency). The Freq keyword is crucial; it calculates vibrational frequencies to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Execution: Submit the calculation. This is typically the most computationally intensive step.

Step 3: Analysis of Optimized Geometry

-

Validation: Confirm that the frequency calculation yielded zero imaginary frequencies.

-

Data Extraction: Measure key bond lengths, bond angles, and dihedral angles from the optimized output file. This data provides the most stable 3D structure of the molecule in the gas phase.

Step 4: Electronic Property Calculations

-

Objective: To understand the electronic nature of the molecule, which governs its reactivity and interaction potential.

-

Input Parameters: Using the optimized geometry from Step 2, perform a single-point energy calculation.

-

Data Extraction:

-

Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[12]

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface. This visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with a biological target.

-

Step 5: Spectroscopic Property Prediction

-

Objective: To calculate theoretical spectra that can aid in the interpretation of experimental data.

-

Data Extraction:

-

Infrared (IR) Spectrum: The vibrational frequencies and intensities calculated in Step 2 can be used to generate a theoretical IR spectrum. These calculated frequencies are often scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental values.[9][13]

-

NMR Spectrum: Perform a GIAO (Gauge-Independent Atomic Orbital) calculation using the optimized geometry to predict the 1H and 13C NMR chemical shifts.[14]

-

Computational Workflow Diagram

Caption: A typical workflow for DFT calculations on this compound.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization provides the most stable conformation of this compound. The key structural feature is the dihedral angle between the pyridine and methoxyphenyl rings, which dictates the overall 3D shape of the molecule. This calculated low-energy conformation is the most relevant one for subsequent analyses like molecular docking.[15]

| Parameter | Description | Calculated Value |

| C-N (Pyridine) | Average C-N bond length in the pyridine ring | ~1.34 Å |

| C-C (Aromatic) | Average C-C bond length in the aromatic rings | ~1.39 Å |

| C-O (Methoxy) | C-O bond length of the methoxy group | ~1.37 Å |

| Dihedral Angle | Angle between the planes of the two rings | ~35-45° |

| Note: These are typical expected values. Actual calculated values would be inserted here. |

Electronic Properties

Understanding the electronic landscape is crucial for predicting how the molecule will interact with a biological target.

Frontier Molecular Orbitals (FMOs): The HOMO is primarily localized on the electron-rich methoxyphenyl ring, while the LUMO is distributed across the more electron-deficient pyridine ring. Electron-donating groups like methoxy (-OCH3) are known to raise the energy of the HOMO.[9]

| Property | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 |

| Note: These values are illustrative and would be replaced with actual calculation results. |

A large HOMO-LUMO gap (ΔE) of 4.90 eV suggests high kinetic stability and low chemical reactivity, which can be a desirable property for a drug candidate, contributing to a lower potential for off-target reactivity.[12]

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions most likely to be involved in intermolecular interactions.

-

Red Regions (Negative Potential): These are located around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. These are sites of high electron density, making them prime hydrogen bond acceptors.

-

Blue Regions (Positive Potential): These are found around the hydrogen atoms, particularly the pyridine ring hydrogens. These are electron-deficient areas.

This information is invaluable for predicting how the molecule might orient itself within a protein's binding pocket.

Predicted Spectroscopic Signatures

The calculated vibrational and NMR spectra serve as a powerful complement to experimental characterization.

Calculated IR Spectrum: Key predicted vibrational frequencies can be assigned to specific functional groups, confirming the molecule's structure.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Region (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H Stretch (Methyl) | 2980 - 2900 | 3000 - 2850 |

| C=C/C=N Stretch (Ring) | 1600 - 1450 | 1600 - 1450 |

| C-O Stretch (Methoxy) | ~1250 | 1300 - 1200 |

| Note: Based on typical values for similar compounds.[13][14] |

Discrepancies between calculated and experimental spectra can often be attributed to intermolecular interactions in the solid state or solvent effects, which are not accounted for in this gas-phase calculation.[11]

Application in Drug Development

The true value of these calculations lies in their ability to guide the drug discovery process.[1][6]

Caption: The utility of calculated properties in the drug discovery pipeline.

-

Molecular Docking: The optimized geometry and charge distribution from DFT calculations provide a physically realistic conformation of the ligand. Using this structure in molecular docking simulations can lead to more accurate predictions of binding modes and affinities with target proteins compared to using simple 2D-to-3D converted structures.[15][16][17] The MEP map directly informs which parts of the molecule are likely to form hydrogen bonds or other electrostatic interactions.

-

Quantitative Structure-Activity Relationship (QSAR): Properties like HOMO/LUMO energies, dipole moment, and atomic charges can be used as quantum chemical descriptors in QSAR models.[7] These models establish a mathematical relationship between the chemical features of a series of compounds and their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules.

-

Lead Optimization: By understanding how substitutions affect the electronic properties (e.g., how an electron-withdrawing group lowers the LUMO energy), medicinal chemists can make informed decisions to improve a compound's potency, selectivity, or metabolic stability.[1]

Conclusion

This guide has provided a comprehensive framework for applying quantum chemical calculations to this compound. By leveraging the power of Density Functional Theory, we can obtain detailed insights into the molecule's geometric, electronic, and spectroscopic properties. These computationally derived parameters are not merely theoretical curiosities; they are actionable data points that can significantly enhance and accelerate modern drug discovery efforts. By integrating these methods, researchers can adopt a more rational, data-driven approach to designing the next generation of therapeutics.

References

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. steeronresearch.com [steeronresearch.com]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]

- 6. eprajournals.com [eprajournals.com]

- 7. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Density functional theory - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. DFT for drug and material discovery - Microsoft Research [microsoft.com]

- 11. journalijar.com [journalijar.com]

- 12. mdpi.com [mdpi.com]

- 13. tsijournals.com [tsijournals.com]

- 14. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journaljpri.com [journaljpri.com]

- 17. researchgate.net [researchgate.net]

Toxicological Profile of 3-(3-Methoxyphenyl)pyridine: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the current toxicological understanding of 3-(3-Methoxyphenyl)pyridine. Due to a notable absence of direct toxicological studies on this specific molecule, this document synthesizes information from safety data sheets for structurally similar compounds, in vitro research on various pyridine derivatives, and the toxicological profile of the parent compound, pyridine. The guide outlines the compound's physicochemical properties, posits a likely metabolic pathway, and details established methodologies for toxicological assessment. The primary hazards associated with analogous compounds include skin, eye, and respiratory irritation. In vitro studies on related pyridine derivatives suggest potential cytotoxic activity, particularly against cancer cell lines. Significant data gaps exist, especially concerning in vivo toxicity, genotoxicity, carcinogenicity, and reproductive effects. This guide underscores the critical need for empirical toxicological evaluation of this compound to ensure its safe handling and development.

Introduction

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methoxyphenyl group. Pyridine derivatives are integral scaffolds in medicinal chemistry and materials science, valued for their versatile chemical reactivity and biological activity.[1] As the development and application of such novel chemical entities expand, a thorough understanding of their toxicological profiles becomes paramount for ensuring researcher safety and regulatory compliance.

This guide serves as a technical resource for researchers, toxicologists, and drug development professionals, offering a structured overview of the known and predicted toxicological properties of this compound. It aims to provide a foundation for safety assessment and to highlight areas requiring further investigation.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C12H11NO | [2] |

| Molecular Weight | 185.22 g/mol | [3] |

| Appearance | Solid (predicted) | [4] |

| Boiling Point | High (estimated) | [4] |

| Solubility | Low in water; Moderate to high in organic solvents | [4] |

| Log Kow | 2.6 (Computed) | [3] |

The predicted low water solubility and moderate lipophilicity (indicated by the Log Kow value) suggest that dermal absorption and partitioning into biological membranes are possible routes of exposure and distribution.

Predicted Toxicokinetics and Metabolism

Direct metabolic studies on this compound have not been identified in the public literature. However, its metabolic fate can be predicted based on the known biotransformation of pyridine and other xenobiotics containing methoxyphenyl moieties.

The metabolism of the parent compound, pyridine, involves N-oxidation and methylation.[5] The methoxy group on the phenyl ring is a likely site for O-demethylation by cytochrome P450 enzymes, a common metabolic pathway for many pharmaceutical compounds. The resulting phenolic compound could then be conjugated with glucuronic acid or sulfate for excretion.

A hypothetical metabolic pathway is illustrated below:

Caption: Predicted metabolic pathway for this compound.

Hazard Identification

Acute Toxicity

No specific acute toxicity data (e.g., LD50 values) for this compound are available. However, Safety Data Sheets (SDS) for structurally related compounds, such as 3-methoxypyridine and 2-(3-methoxyphenyl)pyridin-3-amine, consistently list the following hazards:

These warnings suggest that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and use in a well-ventilated area to avoid inhalation of dust or vapors.[7][8]

In Vitro Cytotoxicity of Pyridine Derivatives

While no studies have specifically tested the cytotoxicity of this compound, extensive research has been conducted on various pyridine derivatives, often in the context of anticancer drug discovery.[9][10][11] These studies provide valuable insights into the potential biological activity of this class of compounds.

A common method for assessing in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9] Studies on different substituted pyridines have demonstrated a range of cytotoxic activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2).[10] For example, some spiro-pyridine derivatives have shown promising results with IC50 values in the micromolar range.[10] Similarly, other novel pyridine derivatives have exhibited strong cytotoxic activity against HepG-2 and MCF-7 (human breast adenocarcinoma) cell lines.[11]

The results from these studies indicate that the pyridine scaffold can be associated with significant biological activity, and substitution patterns play a crucial role in determining the extent of cytotoxicity.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available information on the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound.

For the parent compound, pyridine, in vivo studies in animals did not show evidence of genotoxicity.[5] However, the toxicological properties of a substituted pyridine can differ significantly from the parent compound. Therefore, the absence of data for this compound represents a critical knowledge gap.

Methodologies for Toxicological Assessment

Given the lack of data, a tiered approach to toxicological testing would be necessary for a comprehensive evaluation of this compound. A foundational component of this would be in vitro cytotoxicity screening.

In Vitro Cytotoxicity Assessment Workflow

The following diagram illustrates a standard workflow for assessing the in vitro cytotoxicity of a test compound.

Caption: General workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Selected human cell line (e.g., HepG-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., Doxorubicin)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and a positive control.[9]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. Based on data from similar compounds, it should be handled as a potential skin, eye, and respiratory irritant. The broader class of pyridine derivatives has shown significant in vitro cytotoxic activity in various studies, suggesting that this compound may also possess biological activity that warrants further investigation.

There is a critical need for empirical data to fill the existing knowledge gaps. The following studies are recommended for a comprehensive toxicological assessment:

-

In vitro cytotoxicity screening against a panel of human cell lines, including both cancerous and non-cancerous lines, to determine its potency and selectivity.

-

Genotoxicity assessment using standard assays such as the Ames test and in vitro micronucleus assay.

-

Acute in vivo toxicity studies to determine LD50 values and identify target organs.

-

Metabolism and pharmacokinetic studies to confirm the predicted metabolic pathways and understand the ADME properties of the compound.

A thorough toxicological evaluation is essential before this compound can be considered for any application where human exposure is possible.

References

- 1. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H11NO | CID 4133193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-Methoxyphenyl)pyridine | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The 3-(3-Methoxyphenyl)pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-(3-methoxyphenyl)pyridine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides a comprehensive analysis of the biological activities associated with this privileged structural motif. We will delve into its critical role in the design of potent anticancer agents, specifically as tubulin polymerization inhibitors, and its utility in the development of selective kappa opioid receptor (KOR) antagonists for potential neurological and psychiatric applications. This document will elucidate the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of compounds featuring this scaffold. Through a synthesis of technical data and field-proven insights, this guide aims to empower researchers in their quest to develop next-generation therapeutics.

Introduction: The Ascendancy of the this compound Scaffold

The pyridine ring is a ubiquitous heterocycle in a multitude of approved pharmaceuticals, prized for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic handle. When coupled with a 3-methoxyphenyl substituent at the 3-position, the resulting scaffold presents a unique three-dimensional arrangement of aromatic and polar features that has proven highly effective for targeting diverse biological macromolecules. The methoxy group, in particular, can act as a hydrogen bond acceptor and influence the overall electronic and conformational properties of the molecule, making it a key feature in optimizing drug-target interactions. This guide will focus on two of the most prominent and well-documented biological activities of this scaffold: anticancer and kappa opioid receptor antagonism.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents that function by disrupting microtubule dynamics, a clinically validated strategy for cancer chemotherapy. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and preventing the formation of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis.

Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which incorporate the this compound core, have been designed as cis-restricted analogues of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. These compounds mimic the cis-stilbene geometry of CA-4, with the pyridine ring serving as a stable bioisostere of the olefinic bond. Molecular docking studies have shown that these molecules fit snugly into the colchicine binding pocket of tubulin, with the trimethoxyphenyl ring occupying a hydrophobic pocket and the 3-methoxyphenylpyridine moiety engaging in key interactions with amino acid residues such as Cys241.[1][2] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle, a crucial apparatus for cell division. The resulting mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly proliferating cancer cells.

Caption: Signaling pathway of this compound tubulin inhibitors.

Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings.

-

Substitution on the Phenyl Ring: The presence of a methoxy group at the meta-position of the phenyl ring is often crucial for activity. Modifications at other positions can modulate potency. For instance, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, compounds with electron-donating or electron-withdrawing groups on the B-ring (the phenyl ring at position 3 of the pyridine) exhibited varying degrees of antiproliferative activity against HeLa, MCF-7, and A549 cell lines.[3]

-

Substitution on the Pyridine Ring: The substitution pattern on the pyridine ring itself is critical. The relative orientation of the aryl groups is key for maintaining the CA-4-like conformation.

| Compound/Modification | Target Cell Lines | IC50 (µM) | Key SAR Insight | Reference |

| Compound 9g (3-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine) | HeLa, MCF-7, A549 | 0.25-0.51 | The methoxy group at the meta position of the phenyl ring contributes to potent activity. | [3] |

| Compound 9p (3-(3,4,5-trimethoxyphenyl)-4-(p-tolyl)pyridine) | HeLa, MCF-7, A549 | 0.08-0.15 | Demonstrates that modifications on the B-ring can significantly enhance potency. | [3] |

| Chalcone Derivatives | P. falciparum 3D7 | 0.98-4.16 µg/mL | The position of the nitrogen in the pyridine ring and the methoxy group on the phenyl ring influence antimalarial activity. | [4] |

Experimental Protocols

A common synthetic route involves a Suzuki cross-coupling reaction.[3]

-

Synthesis of the Pyridine Core: Start with a suitably substituted dihalopyridine, for example, 3-bromo-4-chloropyridine.

-

First Suzuki Coupling: React the dihalopyridine with (3,4,5-trimethoxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water) to introduce the trimethoxyphenyl group.

-

Second Suzuki Coupling: The resulting mono-arylated pyridine is then reacted with the desired substituted phenylboronic acid (e.g., (3-methoxyphenyl)boronic acid) under similar Suzuki coupling conditions to yield the final 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative.

-

Purification: The final product is purified by column chromatography on silica gel. Characterization is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[5]

-

Reagents: Tubulin (lyophilized, >99% pure), GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), and the test compound dissolved in DMSO.

-

Procedure: a. Reconstitute tubulin in polymerization buffer on ice. b. In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle). c. Add the tubulin solution to each well. d. Initiate polymerization by incubating the plate at 37°C. e. Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance change versus time. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curve.

This method determines the effect of the compound on the cell cycle distribution of cancer cells.[6][7]

-

Cell Culture and Treatment: Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Kappa Opioid Receptor (KOR) Antagonism

The this compound scaffold has also been successfully incorporated into the design of potent and selective kappa opioid receptor (KOR) antagonists. KOR antagonists are of significant interest for the treatment of mood disorders, addiction, and depression.

Mechanism of Action: Blocking Dynorphin Signaling

The endogenous ligand for the KOR is dynorphin, which upon binding, initiates a signaling cascade that can lead to dysphoria and pro-depressive states. KOR antagonists act by competitively binding to the receptor, thereby blocking the effects of dynorphin. This blockade is thought to alleviate the negative affective states associated with stress and drug withdrawal.

Caption: Competitive antagonism at the Kappa Opioid Receptor.

Structure-Activity Relationship (SAR) in JDTic Analogs

JDTic is a potent and selective KOR antagonist. Studies on JDTic analogs have revealed that the 4-(3-hydroxyphenyl)piperidine moiety is crucial for its activity. Interestingly, replacing the 3-hydroxyphenyl group with a pyridine ring can maintain or even enhance KOR antagonist potency and selectivity.[1][8] This bioisosteric replacement highlights the versatility of the pyridine ring in mimicking the electronic and steric properties of a phenyl ring while potentially offering improved pharmacokinetic properties.

Specifically, an analog where the 3-hydroxyphenyl group was replaced by a 3-pyridyl group demonstrated a high binding affinity and selectivity for the KOR.[1]

| Compound/Modification | KOR Ke (nM) | MOR/KOR Selectivity | DOR/KOR Selectivity | Key SAR Insight | Reference |

| JDTic | ~0.02 | High | High | The 4-(3-hydroxyphenyl)piperidine is a key pharmacophore. | |

| 3b (3-pyridyl analog) | 0.18 | 273 | 16,700 | The 3-pyridyl group is an effective bioisostere for the 3-hydroxyphenyl group, maintaining high potency and selectivity. | [1] |

Experimental Protocols

The synthesis of these complex molecules involves a multi-step sequence. A key step is the coupling of the piperidine core with the pyridine moiety.[1]

-

Synthesis of the Piperidine-Pyridine Core: This can be achieved through a Suzuki or other cross-coupling reaction between a protected piperidone derivative and a suitable pyridineboronic acid or halide.

-

Elaboration of the Piperidine Ring: The piperidone is converted to the corresponding 4-amino-4-pyridylpiperidine.

-

Coupling with the Isoquinoline Moiety: The final step involves the reductive amination or amide coupling of the piperidine derivative with the appropriate isoquinoline carboxamide fragment to yield the final JDTic analog.

-

Purification and Characterization: Purification is typically performed using chromatography, and the final compound is characterized by NMR and mass spectrometry.

This functional assay measures the ability of a compound to inhibit the agonist-stimulated binding of [³⁵S]GTPγS to G proteins coupled to the KOR.[1]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human KOR (e.g., CHO-hKOR).

-

Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, NaCl, and a protease inhibitor cocktail.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, the test antagonist at various concentrations, a KOR agonist (e.g., U-50,488), and [³⁵S]GTPγS in the assay buffer.

-

Incubation: Incubate the plate at 30°C for a specified time.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters to remove unbound [³⁵S]GTPγS.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: The antagonist activity is determined by the inhibition of agonist-stimulated [³⁵S]GTPγS binding. The Ke value (equilibrium dissociation constant) of the antagonist is calculated using the Cheng-Prusoff equation.

Antimalarial Activity: A Promising Avenue

Recent studies have also explored the potential of this compound derivatives as antimalarial agents. Chalcones incorporating this scaffold have demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Proposed Mechanism and SAR

The exact mechanism of action of these chalcone derivatives is still under investigation, but they are thought to interfere with essential parasite metabolic pathways. The antimalarial activity is influenced by the substitution pattern on both the pyridine and the methoxyphenyl rings. For instance, the position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-pyridyl) and the position of the methoxy group on the phenyl ring (ortho, meta, or para) significantly impact the IC50 values against P. falciparum.[4]

Experimental Protocol: In Vitro Antimalarial Assay

The in vitro activity of compounds against P. falciparum can be assessed using a SYBR Green I-based fluorescence assay.

-

Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes in a complete medium.

-

Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Assay Setup: Add parasitized erythrocytes to each well and incubate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

-

Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged motif in drug discovery. Its presence in potent tubulin polymerization inhibitors and selective KOR antagonists underscores its remarkable adaptability to diverse biological targets. The synthetic tractability of this scaffold allows for extensive SAR exploration, paving the way for the optimization of lead compounds with improved efficacy and pharmacokinetic profiles.

Future research should continue to explore the full potential of this scaffold. Further investigation into its application in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is warranted. Moreover, the development of novel synthetic methodologies to access a wider range of derivatives will undoubtedly lead to the discovery of new and improved drug candidates. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing innovative therapies for unmet medical needs.

References

- 1. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]